molecular formula C18H24ClN3O2 B2901594 (4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(1H-indol-3-yl)methanone hydrochloride CAS No. 1421529-09-0

(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(1H-indol-3-yl)methanone hydrochloride

Cat. No.: B2901594
CAS No.: 1421529-09-0
M. Wt: 349.86
InChI Key: NZVBESHSZUZLCJ-UHFFFAOYSA-N
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Description

The compound "(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(1H-indol-3-yl)methanone hydrochloride" is a synthetic piperazine derivative featuring a cyclopropyl-hydroxyethyl substituent on the piperazine ring and an indole moiety linked via a methanone group. The hydrochloride salt form enhances solubility, a common strategy in pharmaceutical chemistry. The indole group, a bioisostere of tryptamine, may confer affinity for serotonin-related receptors, though further validation is required .

Properties

IUPAC Name

[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(1H-indol-3-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2.ClH/c22-17(13-5-6-13)12-20-7-9-21(10-8-20)18(23)15-11-19-16-4-2-1-3-14(15)16;/h1-4,11,13,17,19,22H,5-10,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVBESHSZUZLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride

A structurally related compound, "(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride" (CAS: 1323490-64-7), shares the piperazine-methanone core but differs in substituents (Table 1). Key distinctions include:

  • Aromatic moiety : The indole group in the target compound contrasts with the analog’s methoxyphenyl group. Indole’s nitrogen atom and π-electron-rich system may enhance interactions with hydrophobic binding pockets (e.g., serotonin receptors), while the methoxy group in the analog could modulate electron density and metabolic stability.
  • Molecular weight and formula : The analog (C₁₇H₂₃ClN₄O₂, MW: 350.8) is lighter than the target compound (estimated C₁₈H₂₃ClN₃O₂, MW: ~364.9), reflecting differences in substituent complexity.

Physicochemical and Pharmacological Implications

  • Solubility : Both compounds are hydrochloride salts, suggesting comparable aqueous solubility.
  • Target selectivity : The indole moiety could favor serotonin receptor binding, whereas the analog’s imidazole and methoxyphenyl groups might bias activity toward histamine or adrenergic receptors .

Data Table: Structural and Molecular Comparison

Parameter Target Compound Analog (CAS 1323490-64-7)
Molecular Formula C₁₈H₂₃ClN₃O₂ (estimated) C₁₇H₂₃ClN₄O₂
Molecular Weight ~364.9 g/mol (estimated) 350.8 g/mol
Piperazine Substituent 2-cyclopropyl-2-hydroxyethyl 1-ethyl-1H-imidazol-2-yl
Aromatic Group 1H-indol-3-yl 4-methoxyphenyl
Key Functional Groups Hydroxyethyl, cyclopropane, indole Ethyl-imidazole, methoxy
Reported Physicochemical Data Not available Not available (density, melting point, etc. unspecified)

Research Limitations and Notes

  • Data scarcity: No direct pharmacological or physicochemical data for the target compound are available in the provided evidence. Comparisons are inferred from structural analogs.
  • Therapeutic hypotheses : The target compound’s structural features align with CNS drug candidates, but experimental validation is required to confirm receptor affinities and pharmacokinetic profiles.

Q & A

Advanced Research Question

  • Molecular docking (AutoDock Vina, Glide) : Models interactions with receptors (e.g., serotonin or histamine receptors) using crystal structures from the PDB .
  • Molecular Dynamics (MD) simulations (GROMACS) : Evaluates binding stability over 100+ ns trajectories, focusing on hydrogen bonds and hydrophobic contacts .
  • QSAR modeling : Correlates structural features (e.g., logP, polar surface area) with activity data to guide analog design .

What role do the indole and piperazine moieties play in the compound's pharmacokinetic properties?

Basic Research Question

  • Indole group : Enhances blood-brain barrier penetration due to lipophilicity; prone to CYP450-mediated metabolism (e.g., CYP3A4) .
  • Piperazine ring : Improves solubility via protonation at physiological pH but may reduce oral bioavailability due to high polarity .
  • Cyclopropyl-hydroxyethyl side chain : Modulates metabolic stability by sterically hindering oxidative degradation .

What are the critical safety precautions for handling this compound in laboratory settings?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during weighing and synthesis to prevent inhalation of fine particles .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved chemical channels .

How can researchers design stability studies to evaluate this compound under various storage conditions?

Advanced Research Question

  • Forced degradation : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 4–8 weeks .
  • Analytical monitoring : Track degradation products via LC-MS and quantify stability-indicating parameters (e.g., % impurity <0.5%) .
  • Long-term storage : Store lyophilized samples at –20°C in amber vials with desiccants to prevent hydrolysis/oxidation .

What strategies mitigate synthetic challenges in introducing the cyclopropyl-hydroxyethyl group?

Advanced Research Question

  • Protecting groups : Temporarily shield reactive sites (e.g., hydroxyls with TBSCl) during piperazine alkylation .
  • Microwave-assisted synthesis : Reduces reaction times and improves yields for sterically hindered substitutions .
  • Chiral resolution : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers if racemization occurs .

How does the hydrochloride salt form influence the compound's physicochemical properties?

Basic Research Question

  • Solubility : Enhances aqueous solubility via ion-dipole interactions, critical for in vivo studies .
  • Crystallinity : Improves stability and reduces hygroscopicity compared to the free base .
  • Dissolution rate : Salt formation accelerates dissolution in gastric fluid, impacting bioavailability .

What in vitro models are appropriate for preliminary toxicity screening of this compound?

Advanced Research Question

  • Hepatotoxicity : Use HepG2 cells to assess CYP450 inhibition and mitochondrial membrane potential .
  • Cardiotoxicity : Screen hERG channel inhibition via patch-clamp electrophysiology .
  • Genotoxicity : Conduct Ames tests (Salmonella typhimurium strains) to detect mutagenic potential .

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